1-(4-Methylpiperazin-1-yl)pentan-1-one
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Overview
Description
1-(4-Methylpiperazin-1-yl)pentan-1-one is an organic compound with the molecular formula C10H20N2O. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylpiperazin-1-yl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.
Reaction Scheme: [ \text{4-Methylpiperazine} + \text{Pentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperazin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)pentan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its piperazine moiety.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-(4-Methylpiperazin-1-yl)pentan-1-one exerts its effects is primarily through interaction with biological targets such as receptors and enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate receptor activity, leading to various physiological effects.
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)pentan-1-one can be compared with other piperazine derivatives such as:
1-(4-Methylpiperazin-1-yl)butan-1-one: Similar structure but with a shorter carbon chain, leading to different pharmacokinetic properties.
1-(4-Methylpiperazin-1-yl)hexan-1-one: Longer carbon chain, which may affect its solubility and interaction with biological targets.
1-(4-Methylpiperazin-1-yl)propan-1-one: Even shorter chain, potentially altering its reactivity and biological activity.
The uniqueness of this compound lies in its balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-4-5-10(13)12-8-6-11(2)7-9-12/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNGEKSTTQZLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10001-06-6 |
Source
|
Record name | 1-(4-methylpiperazin-1-yl)pentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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